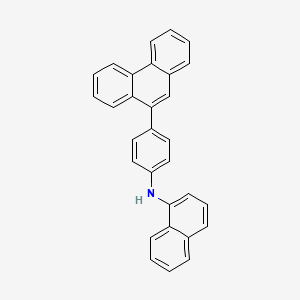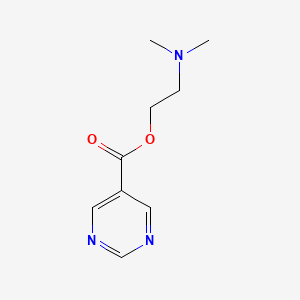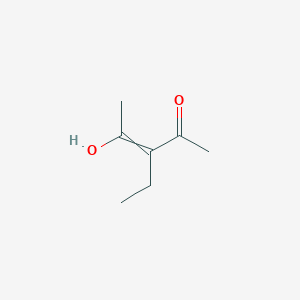
3-Ethyl-4-hydroxy-3-penten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-hydroxy-3-penten-2-one is an organic compound with the molecular formula C7H12O2 It is a member of the enone family, characterized by the presence of a carbonyl group conjugated with an alkene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-hydroxy-3-penten-2-one can be achieved through several methods. One common approach involves the aldol condensation of ethyl methyl ketone with acetaldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as solid bases or transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation and crystallization are employed to isolate the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-4-hydroxy-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enone to saturated alcohols or alkanes using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Saturated alcohols and alkanes.
Substitution: Halogenated derivatives, amines, and thiols.
Aplicaciones Científicas De Investigación
3-Ethyl-4-hydroxy-3-penten-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways, particularly those involving enone reductases.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design and development.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-hydroxy-3-penten-2-one involves its interaction with molecular targets through its enone and hydroxyl functional groups. The enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial in biological systems, where the compound can act as an electrophile, forming covalent bonds with nucleophilic amino acid residues in enzymes and proteins. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interaction with other molecules.
Comparación Con Compuestos Similares
3-Ethyl-4-hydroxy-3-penten-2-one can be compared with other similar compounds, such as:
4-Hydroxy-3-penten-2-one: Lacks the ethyl group, resulting in different reactivity and applications.
3-Methyl-3-penten-2-one: An isomer with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
Mesityl oxide (4-Methyl-3-penten-2-one): Another isomer with distinct industrial applications and reactivity profiles.
Propiedades
Número CAS |
34135-99-4 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
3-ethyl-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(5(2)8)6(3)9/h8H,4H2,1-3H3 |
Clave InChI |
XUBIMEGZDDWHOD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12506938.png)
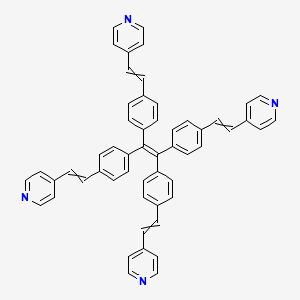
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12506945.png)

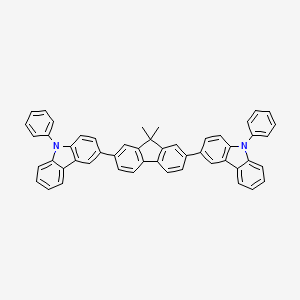
![8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride](/img/structure/B12506960.png)

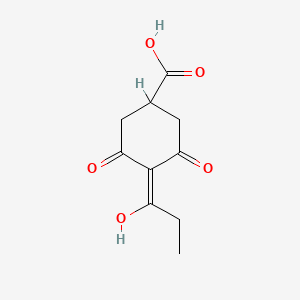
![3-({N-[1-(4-fluorophenyl)ethyl]-1-quinolin-3-ylformamido}methyl)benzoic acid](/img/structure/B12506982.png)
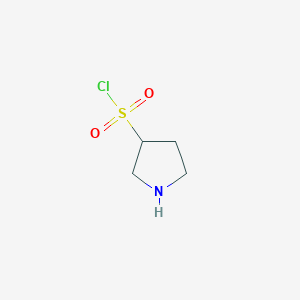
![N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B12506991.png)
![4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile](/img/structure/B12507001.png)
